molecular formula C10H2F19NO B1304041 Perfluorodecanamide CAS No. 307-40-4

Perfluorodecanamide

Cat. No. B1304041
CAS RN: 307-40-4
M. Wt: 513.1 g/mol
InChI Key: ZNCMYBRWOIPANY-UHFFFAOYSA-N
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Description

Perfluorodecanamide is a chemical compound that falls within the broader category of perfluorinated and semifluorinated polymers. These compounds are characterized by their perfluoroalkyl and/or semifluoroalkyl side chains, typically denoted as a CF3(CF2)m−1(CH2)n moiety. The unique properties of perfluorodecanamide, such as low surface energy, high thermal stability, and chemical inertness, make it an interesting subject for various applications in materials science and chemical synthesis .

Synthesis Analysis

The synthesis of perfluorodecanamide and related compounds involves several methodologies. One approach utilizes living/controlled polymerization to create well-defined structures, including homopolymers and block copolymers with perfluoroalkyl segments . Another method employs perfluoro acid anhydrides as a source for perfluoroalkylation, leading to the formation of perfluoroalkylated N-heterocycles, which are valuable in the development of drug candidates and agrochemicals . Additionally, perfluoroalkyl sulfides, which could be precursors to perfluorodecanamide, are synthesized using thiosulfonates with perfluoroalkylating reagents under mild conditions .

Molecular Structure Analysis

The molecular structure of perfluorodecanamide is not directly discussed in the provided papers. However, the structure of related perfluorinated compounds can be characterized using techniques such as X-ray crystallography, as demonstrated in the synthesis of macrocycles from perfluoro-4-isopropylpyridine . These structural analyses are crucial for understanding the properties and reactivity of perfluorinated compounds.

Chemical Reactions Analysis

Perfluorodecanamide and its derivatives participate in various chemical reactions. For instance, perfluoroalkylated benzenes and pyridines can be synthesized through a cationic Rh(I)/modified BINAP-catalyzed [2 + 2 + 2] cycloaddition, which is chemo- and regioselective . The perfluoroalkylsulfonyl (PFS) linker has been used for the deoxygenation of phenols, showcasing the versatility of perfluorinated compounds in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorodecanamide are inferred from the general characteristics of perfluorinated polymers. These materials exhibit remarkably low surface energies, low friction coefficients, and strong incompatibility with conventional hydrocarbon-based polymers. They are also known for their high thermal stability and chemical inertness, which make them suitable for high-performance applications . The self-organization of polymers with perfluorinated components leads to the formation of nanoscale molecular assemblies, which can be manipulated by non-FL polymer chains to change shape, form, and size .

Scientific Research Applications

Artificial Blood Substitute

Perfluorodecanamide derivatives, specifically Perfluorodecalin (a perfluorocarbon), have been explored for their potential as artificial blood substitutes due to their capacity to dissolve and transport large amounts of oxygen. Clinical studies conducted in Japan involving a blood substitute named Fluosol-DA, an emulsified mixture of perfluorodecalin and perfluorotripropylamine, demonstrated promising oxygen-supplying effects. This research marked an important step in developing safe and effective blood substitutes, although additional trials were suggested to ensure safety and efficacy (Mitsuno, Ohyanagi, & Naito, 1982).

Ophthalmic Surgery

Perfluorodecalin (PFD) has found applications in ophthalmic surgery as a tool for maneuvering intraocular tissues and as a short- or medium-term vitreous substitute. It's known for its high specific weight and immiscibility with water. Studies on primary cultures of rat retina revealed that PFD could modify the arrangement of retinal cells and induce loss of neurites, suggesting its significant impact on retinal tissue during ophthalmic procedures (Malchiodi-Albedi et al., 1998).

Photodynamic Therapy in Cancer Treatment

Perfluorodecanamide derivatives have also been investigated for enhancing the efficacy of photodynamic therapy, a treatment method that uses photosensitizing agents alongside light to kill cancer cells. The presence of perfluorocarbons like perfluorodecalin was found to significantly enhance the oxygenation of tumor tissue, thereby increasing the efficiency of photodynamic therapy. This approach is particularly promising for treating bladder urothelial carcinoma lesions, given the specific accumulation of hypericin (a photosensitizing agent) in these lesions and the suitability of the bladder for instillation with perfluorocarbons (Kamuhabwa, Huygens, Roskams, & de Witte, 2006).

Ultrasound Imaging

Perfluorodecalin and related perfluorochemicals (PFCs) have been utilized as contrast agents in ultrasound imaging to enhance the visualization of structures or fluids within the body. Studies have shown that PFCs like Fluosol-DA 20% can produce significant enhancement of liver, spleen, and tumor visibility during ultrasound imaging, facilitating the detection of lesions and improving diagnostic accuracy (Mattrey et al., 1987).

Safety And Hazards

Perfluorodecanamide is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F19NO/c11-2(12,1(30)31)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29/h(H2,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCMYBRWOIPANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382068
Record name nonadecafluorodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nonadecafluorodecanamide

CAS RN

307-40-4
Record name nonadecafluorodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Perfluorodecanamide
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Perfluorodecanamide
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Perfluorodecanamide
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Perfluorodecanamide
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Perfluorodecanamide
Reactant of Route 6
Reactant of Route 6
Perfluorodecanamide

Citations

For This Compound
1
Citations
JM Griffin, JH Atherton, MI Page - The Journal of Organic …, 2015 - ACS Publications
… of the reciprocal of the concentration of perfluorodecanamide in liquid ammonia at 25 C. … of the reciprocal of the concentration for perfluorodecanamide in liquid ammonia at 25 C. …
Number of citations: 3 pubs.acs.org

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